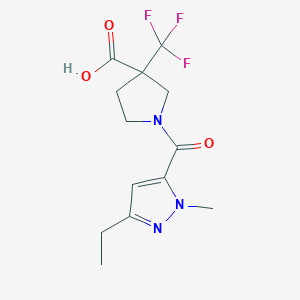![molecular formula C17H19N3O4S B7356223 6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356223.png)
6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting specific enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one in lab experiments is its potential as a lead compound for drug discovery. However, a limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research of 6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a building block for the synthesis of functional materials. Additionally, more studies are needed to evaluate its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis method of 6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one involves the reaction of 2-propan-2-ylsulfonylbenzoic acid with 3-amino-2,4,6-trimethylpyridine and ethyl acetoacetate in the presence of a base. The product is then isolated and purified using standard techniques.
Applications De Recherche Scientifique
6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been evaluated for its anticancer and antiviral activities. In drug discovery, it has been used as a scaffold for the development of novel therapeutic agents. In material science, it has been investigated for its potential use as a building block for the synthesis of functional materials.
Propriétés
IUPAC Name |
6-(2-propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-11(2)25(23,24)15-6-4-3-5-12(15)17(22)20-8-7-14-13(9-20)16(21)19-10-18-14/h3-6,10-11H,7-9H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJFMRVDDHUBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)N2CCC3=C(C2)C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]propanoic acid](/img/structure/B7356159.png)

![[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-furo[3,2-b]pyridin-2-ylmethanone](/img/structure/B7356163.png)
![Acetic acid;2-(4-fluorophenyl)-2-[4-(1-methoxy-2-methylpropan-2-yl)piperazin-1-yl]acetic acid](/img/structure/B7356168.png)
![3-[[2-(3-Ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-hydroxy-1-oxoisoquinolin-4-yl]methylideneamino]benzoic acid](/img/structure/B7356176.png)
![3,3-dimethyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-4,5,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B7356188.png)
![(3,3-dimethyl-4,5,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3a-yl)-[3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7356191.png)
![9-Methyl-3-oxo-2,7,8,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),8,10,12,14-pentaene-6-carboxylic acid](/img/structure/B7356195.png)
![6-[4-(2,5-dimethylphenoxy)piperidin-1-yl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356203.png)

![2-tert-butyl-N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,4-dimethyl-6-oxo-1H-pyrimidine-5-carboxamide](/img/structure/B7356210.png)

![3-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356237.png)
![5-cyclopropyl-N-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7356246.png)